Cas no 860784-43-6 ((3Z)-3-({3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-2,3-dihydro-1H-indol-2-one)

(3Z)-3-({3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-2,3-dihydro-1H-indol-2-one structure
860784-43-6 structure
Product Name:(3Z)-3-({3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-2,3-dihydro-1H-indol-2-one
CAS-nummer:860784-43-6
MF:C22H14F3NO2
MW:381.347276210785
CID:5692359
PubChem ID:5707823
Update Time:2025-05-24

(3Z)-3-({3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-2,3-dihydro-1H-indol-2-one Chemische en fysische eigenschappen

Naam en identificatie

    • 3-((Z)-(3-[3-(TRIFLUOROMETHYL)PHENOXY]PHENYL)METHYLIDENE)-1H-INDOL-2-ONE
    • (3Z)-3-({3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-2,3-dihydro-1H-indol-2-one
    • 2H-Indol-2-one, 1,3-dihydro-3-[[3-[3-(trifluoromethyl)phenoxy]phenyl]methylene]-
    • (3Z)-3-[[3-[3-(trifluoromethyl)phenoxy]phenyl]methylidene]-1H-indol-2-one
    • 860784-43-6
    • 3-((Z)-{3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1H-indol-2-one
    • 11X-0815
    • AKOS005079445
    • Inchi: 1S/C22H14F3NO2/c23-22(24,25)15-6-4-8-17(13-15)28-16-7-3-5-14(11-16)12-19-18-9-1-2-10-20(18)26-21(19)27/h1-13H,(H,26,27)
    • InChI-sleutel: UQQUVWRUBQFMFA-UHFFFAOYSA-N
    • LACHT: N1C2=C(C=CC=C2)C(=CC2=CC=CC(OC3=CC=CC(C(F)(F)F)=C3)=C2)C1=O

Berekende eigenschappen

  • Exacte massa: 381.09766318g/mol
  • Monoisotopische massa: 381.09766318g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 3
  • Complexiteit: 603
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.3
  • Topologisch pooloppervlak: 38.3Ų

(3Z)-3-({3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-2,3-dihydro-1H-indol-2-one Prijsmeer >>

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